molecular formula C7H12N2O2 B8678808 1-[(2-Methoxyethoxy)methyl]-1H-pyrazole

1-[(2-Methoxyethoxy)methyl]-1H-pyrazole

Cat. No.: B8678808
M. Wt: 156.18 g/mol
InChI Key: ZMNIVXAVBVNCCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-Methoxyethoxy)methyl]-1H-pyrazole is a useful research compound. Its molecular formula is C7H12N2O2 and its molecular weight is 156.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

1-(2-methoxyethoxymethyl)pyrazole

InChI

InChI=1S/C7H12N2O2/c1-10-5-6-11-7-9-4-2-3-8-9/h2-4H,5-7H2,1H3

InChI Key

ZMNIVXAVBVNCCY-UHFFFAOYSA-N

Canonical SMILES

COCCOCN1C=CC=N1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1H-pyrazole (13.6 g, 200 mmol) and N,N-diisopropylethylamine (68 mL, 400 mmol) in dichloromethane (150 mL), 2-methoxyethoxymethyl chloride (24.9 mL, 220 mmol) was added with cooling on ice. The reaction solution was stirred at room temperature for 2 hours, and an aqueous sodium hydrogencarbonate solution (500 mL) was then added to the reaction solution, followed by extraction three times with dichloromethane (500 mL). The organic layer was dried over anhydrous sodium sulfate. After vacuum concentration, the residue was purified with silica gel chromatography (hexane/ethyl acetate=1:1) to yield the title compound (29.9 g, 96%) as a colorless oil.
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
68 mL
Type
reactant
Reaction Step One
Quantity
24.9 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Yield
96%

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